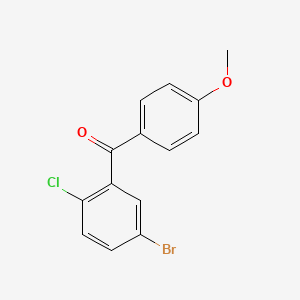










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH3:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([C:21]1[CH:22]=[CH:23][C:18]([O:24][CH3:25])=[CH:19][CH:20]=1)=[O:9] |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
506 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
566 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to removal of the volatiles
|
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
|
Type
|
DISSOLUTION
|
|
Details
|
After dissolving the crude 5-bromo-2-chlorobenzoyl chloride in 8 ml of CS2
|
|
Type
|
TEMPERATURE
|
|
Details
|
the stirred mixture was cooled to 4°
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
after warming to 20° over 1 hr
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 20 hr
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
to quenching with 1N HCl
|
|
Type
|
ADDITION
|
|
Details
|
Subsequently, the suspension was diluted with 50 ml H2O
|
|
Type
|
STIRRING
|
|
Details
|
stirred until all solids
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted 3× with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed 1× with 1N HCl, H2O, aq NaHCO3, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
to drying over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the volatiles
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel using 15% EtOAc/hexane
|
|
Type
|
WASH
|
|
Details
|
to elute 450 mg of 5-bromo-2-chloro-4′-methoxybenzophenone
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)C2=CC=C(C=C2)OC)C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |